2-[(2-METHYLIMIDAZOL-1-YL)METHYL]ANILINE CARBONIC ACID HYDRATE
Description
2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate is a hybrid organic compound featuring a 2-methylimidazole moiety linked via a methylene bridge to an aniline (benzene ring with an amino group) and a carbonic acid hydrate. The carbonic acid hydrate component (H₂CO₃·nH₂O) introduces hydrophilicity and stability through hydration.
Properties
IUPAC Name |
carbonic acid;2-[(2-methylimidazol-1-yl)methyl]aniline;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.CH2O3.H2O/c1-9-13-6-7-14(9)8-10-4-2-3-5-11(10)12;2-1(3)4;/h2-7H,8,12H2,1H3;(H2,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGRZBPNCCOZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=CC=C2N.C(=O)(O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate typically involves the condensation of 2-methylimidazole with benzylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and efficiency. The industrial synthesis may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring and aniline moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole and aniline derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key analogs include ondansetron hydrochloride hydrate and cilansetron hydrochloride monohydrate, both of which contain the (2-methylimidazol-1-yl)methyl group.
Table 1: Structural and Functional Comparison
Key Structural Differences:
Core Backbone :
- The target compound uses an aniline-carbonate backbone, distinct from the carbazole (ondansetron) or pyrido-carbazole (cilansetron) cores. This difference impacts electronic properties and binding affinities.
- Ondansetron and cilansetron feature fused bicyclic systems, enhancing planar rigidity for receptor binding, whereas the aniline derivative may exhibit greater conformational flexibility .
Functional Groups :
- The carbonic acid hydrate in the target compound contrasts with the ketone and hydrochloride salt groups in ondansetron and cilansetron. This may influence solubility (e.g., carbonic acid’s hydrophilicity vs. ketone’s polarity) and stability under physiological conditions .
Hydration State :
- All three compounds include hydrate forms, but ondansetron and cilansetron are formulated as hydrochloride salts for enhanced bioavailability, whereas the target compound’s carbonic acid group may limit salt formation .
Table 2: Physicochemical and Pharmacological Insights
Research Findings and Implications
For example, describes condensation reactions between aldehydes and guanidines in acetic acid, which could be adapted to link 2-methylimidazole to aniline precursors .
Pharmacological Potential: The shared (2-methylimidazol-1-yl)methyl group in ondansetron and cilansetron is critical for 5-HT₃ receptor antagonism. The target compound’s aniline-carbonate structure may offer novel binding modes but requires validation via receptor assays .
Challenges :
- The carbonic acid group’s instability under acidic or basic conditions may limit its utility in drug formulations, necessitating prodrug strategies or stabilization via salt formation .
Biological Activity
2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate is a compound of interest due to its potential biological activities. This compound, characterized by its unique molecular structure, has gained attention in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
Key Characteristics:
- Molecular Weight : 267.28 g/mol
- Purity : 95%
- Physical Form : Solid
- Storage Temperature : Room temperature
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole moiety is known for its role in enzyme inhibition and receptor modulation.
Enzyme Inhibition
Studies indicate that the compound exhibits inhibitory effects on certain kinases, which are critical in various signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cell lines where kinase activity is often dysregulated.
Antitumor Activity
Recent research has highlighted the antitumor potential of this compound. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including:
These results suggest that the compound may act as a potential chemotherapeutic agent.
The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death.
Case Studies
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Case Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis confirmed via flow cytometry.
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Case Study on A549 Cells :
- Objective : To assess the impact on lung cancer cells.
- Method : A549 cells were exposed to the compound for 48 hours.
- Results : The study revealed an IC50 value of 15 µM, indicating substantial antitumor activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
